

Commercial Sourcing and Technical Guide for Dimethyl Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl cyclohexane-1,2-dicarboxylate*

Cat. No.: *B7819439*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Dimethyl cyclohexane-1,2-dicarboxylate**, including its various isomers. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this chemical and understanding its key characteristics. This document outlines major commercial suppliers, provides a summary of technical data, and details common synthetic and analytical methodologies.

Commercial Availability

Dimethyl cyclohexane-1,2-dicarboxylate is available from a range of chemical suppliers, often with varying purities and isomeric compositions (cis, trans, or a mixture of both). The choice of supplier may depend on the required isomeric purity, quantity, and specific application. Below is a summary of prominent commercial sources.

Supplier	Product Name	CAS Number	Purity	Notes
Sigma-Aldrich	Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans	94-60-0	97%	While this is the 1,4-isomer, it indicates the availability of related structures. [1]
DIMETHYL 4-CYCLOHEXENE-1,2-DICARBOXYLATE E	7500-55-2	-	Precursor to the saturated compound. [2]	
TCI America	Dimethyl cis-1,2-Cyclohexanedicarboxylate	1687-29-2	>96.0%	Specific to the cis isomer. [3]
Dimethyl 1,4-Cyclohexanedicarboxylate (cis- and trans-mixture)	94-60-0	>98.0%	[4]	
Simson Pharma Limited	(1R,2R)-Dimethylcyclohexane-1,2-dicarboxylate	140459-96-7	High Purity	Accompanied by a Certificate of Analysis.
Oakwood Chemical	(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate	140459-96-7	-	Specific enantiomer available. [5]
CP Lab Safety	Dimethyl trans-1,2-Cyclohexanedicarboxylate	3205-35-4	min 98%	Specific to the trans isomer. [6]
AK Scientific, Inc.	Dimethyl 1,4-cyclohexanedicar	94-60-0	98% (GC)	[7]

boxylate, cis-
and trans-
mixture

ChemScene	Cis-dimethyl cyclohexane-1,2- dicarboxylate	1687-29-2	≥98%	[8]
Dayang Chem (Hangzhou) Co., Ltd.	dimethyl cyclohexane-1,2- dicarboxylate	-	-	Offers a range from gram to bulk quantities. [9]
Molbase	dimethyl cyclohexane-1,2- dicarboxylate	1687-29-2	98%, >97%, etc.	A platform with multiple suppliers.[10]
ChemicalBook	Dimethyl cyclohexane-1,2- dicarboxylate	1687-29-2	99%	Provides information and lists various suppliers.[11]

Technical Data

The physical and chemical properties of **Dimethyl cyclohexane-1,2-dicarboxylate** can vary depending on the isomeric form. A summary of key technical data is presented below.

Property	Value	Isomer	Source
Molecular Formula	C ₁₀ H ₁₆ O ₄	All isomers	[12] [13] [14] [15]
Molecular Weight	200.23 g/mol	All isomers	[12] [13] [14] [15]
CAS Number	1687-29-2	cis-isomer	[3] [8]
3205-35-4	trans-isomer		[6] [12]
140459-96-7	(1R,2R)-isomer		
Boiling Point	111 °C @ 5 mmHg	cis-isomer	[3]
131-133 °C @ 11 mmHg	1,4-isomer mixture	[1]	
Density	1.12 g/mL (20°C)	cis-isomer	[3]
1.111 g/mL (25 °C)	1,4-isomer mixture	[1]	
Refractive Index	1.46 (20°C)	cis-isomer	[3]
1.458 (20°C)	1,4-isomer mixture	[1]	
Purity	Typically ≥96-99%	All isomers	[3] [6] [7] [8] [11]

Experimental Protocols

Synthesis Methodologies

The synthesis of **Dimethyl cyclohexane-1,2-dicarboxylate** typically involves a two-step process: a Diels-Alder reaction to form the cyclohexene precursor, followed by catalytic hydrogenation. An alternative route is the direct hydrogenation of dimethyl phthalate.

Step 1: Diels-Alder Reaction to Synthesize cis-Dimethyl cyclohex-4-ene-1,2-dicarboxylate

This reaction involves the [4+2] cycloaddition of a conjugated diene (e.g., 1,3-butadiene, often generated *in situ* from 3-sulfolene) and a dienophile (maleic anhydride), followed by esterification.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Materials: 3-sulfolene, maleic anhydride, xylene (solvent), methanol, and a strong acid catalyst (e.g., sulfuric acid).

- Procedure (Illustrative):

- In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq) in xylene.
- Heat the mixture to reflux (approximately 140-150°C) for 1-2 hours.[16] During reflux, 3-sulfolene decomposes to 1,3-butadiene and sulfur dioxide. The 1,3-butadiene then reacts with maleic anhydride.
- Cool the reaction mixture to room temperature, which may result in the precipitation of 4-cyclohexene-cis-1,2-dicarboxylic anhydride.
- The crude anhydride can be hydrolyzed to the corresponding dicarboxylic acid by heating with water.[17][20]
- The resulting dicarboxylic acid is then subjected to Fischer esterification by refluxing in methanol with a catalytic amount of sulfuric acid.
- The product, cis-Dimethyl cyclohex-4-ene-1,2-dicarboxylate, is isolated by extraction and purified by distillation or chromatography.

Step 2: Catalytic Hydrogenation

The unsaturated ester is then hydrogenated to yield the saturated **Dimethyl cyclohexane-1,2-dicarboxylate**.

- Materials: cis-Dimethyl cyclohex-4-ene-1,2-dicarboxylate, a suitable solvent (e.g., ethanol, ethyl acetate), and a hydrogenation catalyst (e.g., Palladium on carbon (Pd/C)).
- Procedure (Illustrative):
 - Dissolve the unsaturated ester in the chosen solvent in a hydrogenation vessel.
 - Add a catalytic amount of 5% or 10% Pd/C.
 - Pressurize the vessel with hydrogen gas (typically 1-4 atm).
 - Stir the reaction mixture at room temperature until hydrogen uptake ceases.

- Filter the reaction mixture through Celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the product by vacuum distillation.

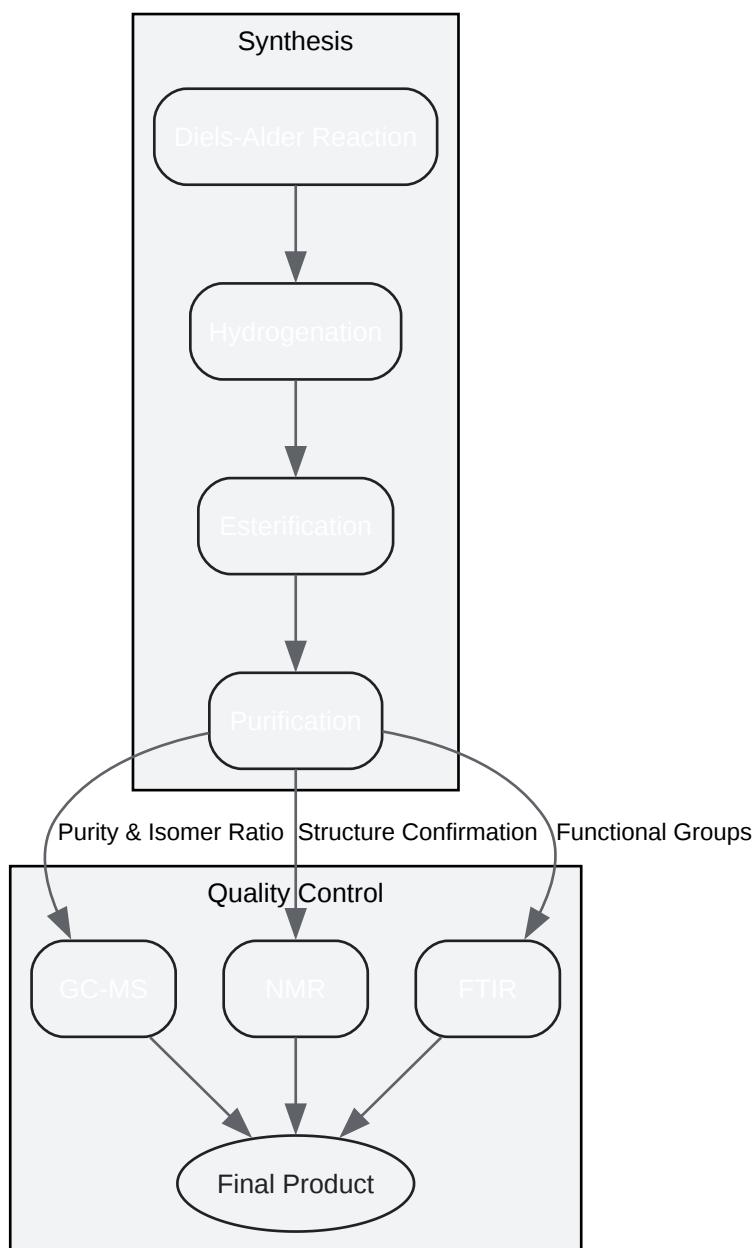
Alternative Route: Hydrogenation of Dimethyl Phthalate

A more direct route involves the catalytic hydrogenation of dimethyl phthalate.[\[11\]](#)

- Materials: Dimethyl phthalate, deionized water (or other suitable solvent), and a hydrogenation catalyst (e.g., Ru/C).
- Procedure (General):
 - In a stainless steel autoclave, disperse dimethyl phthalate and the catalyst in the solvent.
 - Seal the autoclave, replace the air with hydrogen, and pressurize to a desired pressure (e.g., 2.5 MPa).
 - Heat the mixture with stirring (e.g., to 110°C) until the reaction is complete.[\[11\]](#)
 - After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate) and the catalyst is removed by filtration.[\[11\]](#)
 - The product is isolated by removal of the solvent.

Quality Control and Analytical Methods

Standard analytical techniques are employed to determine the purity and isomeric ratio of **Dimethyl cyclohexane-1,2-dicarboxylate**.

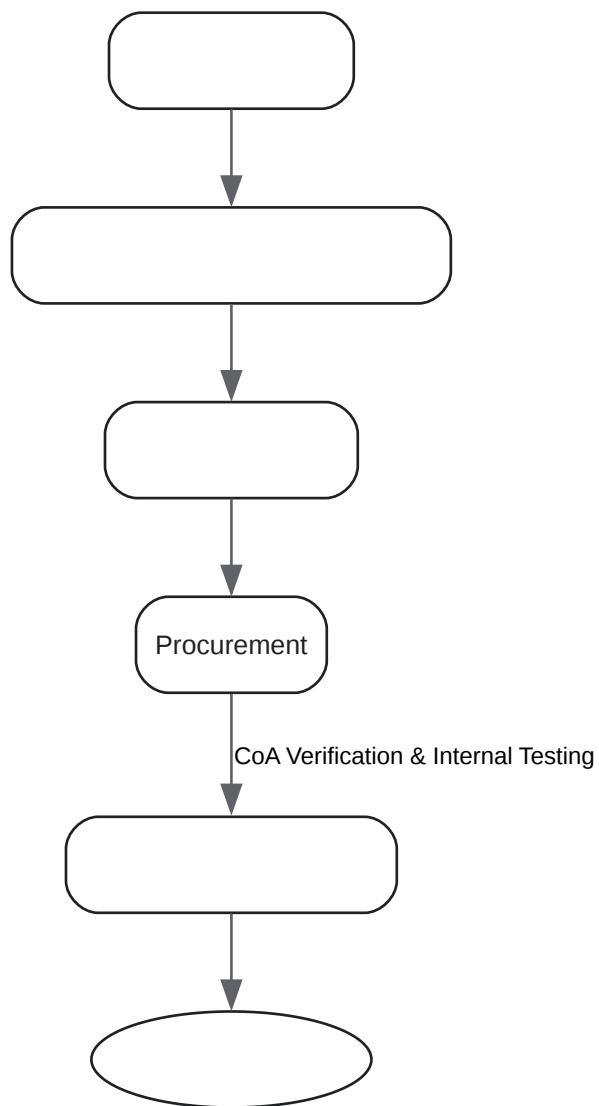

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and determining the ratio of cis and trans isomers. The isomers will have slightly different retention times, allowing for their separation and quantification. Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information on the proton environment in the molecule. The chemical shifts and coupling constants of the methoxy protons and the protons on the cyclohexane ring will differ between the cis and trans isomers, allowing for their identification and the determination of their relative abundance in a mixture.
- ^{13}C NMR: Can be used to distinguish between the cis and trans isomers based on the chemical shifts of the carbon atoms in the cyclohexane ring and the carbonyl carbons.[\[21\]](#) [\[22\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the ester carbonyl ($\text{C}=\text{O}$) stretch, which typically appears around 1730 cm^{-1} , and C-O stretches.

Visualization of Logical Relationships

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent quality control analysis of **Dimethyl cyclohexane-1,2-dicarboxylate**.



[Click to download full resolution via product page](#)

Caption: Synthesis and quality control workflow for **Dimethyl cyclohexane-1,2-dicarboxylate**.

Procurement and Quality Verification Workflow

This diagram outlines the process for sourcing and verifying the quality of commercially available **Dimethyl cyclohexane-1,2-dicarboxylate**.

[Click to download full resolution via product page](#)

Caption: Procurement and quality verification process for commercial chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans 97 94-60-0 [sigmaaldrich.com]
- 2. DIMETHYL 4-CYCLOHEXENE-1,2-DICARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dimethyl cis-1,2-Cyclohexanedicarboxylate | 1687-29-2 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Dimethyl 1,4-Cyclohexanedicarboxylate (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate [oakwoodchemical.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 94-60-0 Dimethyl 1,4-cyclohexanedicarboxylate, cis- and trans- mixture AKSci P185 [aksci.com]
- 8. chemscene.com [chemscene.com]
- 9. echemi.com [echemi.com]
- 10. dimethyl cyclohexane-1,2-dicarboxylate price & availability - MOLBASE [molbase.com]
- 11. Dimethyl cyclohexane-1,2-dicarboxylate | 1687-29-2 [chemicalbook.com]
- 12. CAS # 3205-35-4, Dimethyl Cyclohexane-1,2-Dicarboxylate: more information. [www.chemblink.com]
- 13. Dimethyl trans-1,2-Cyclohexanedicarboxylate | C10H16O4 | CID 7171149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Dimethyl cyclohexane-1,2-dicarboxylate | C10H16O4 | CID 286462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. SDS of Dimethyl cyclohexane-1,2-dicarboxylate, Safety Data Sheets, CAS 1687-29-2 - chemBlink [www.chemblink.com]
- 16. odinity.com [odinity.com]
- 17. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 18. cerritos.edu [cerritos.edu]
- 19. studymoose.com [studymoose.com]
- 20. sas.upenn.edu [sas.upenn.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Commercial Sourcing and Technical Guide for Dimethyl Cyclohexane-1,2-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7819439#commercial-sources-of-dimethyl-cyclohexane-1-2-dicarboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com